3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with dimethyl groups, a phenyl group, and a thieno[2,3-d]pyrimidinone core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with a suitable thiophene derivative under controlled conditions to form the thieno[2,3-d]pyrimidinone core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as suppression of cell differentiation and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Shares a similar pyrrole and thiophene structure but differs in functional groups.
2,5-dimethyl-1H-pyrrole: A simpler compound with a pyrrole ring substituted with dimethyl groups.
3,5-dimethyl-1H-pyrazol-1-yl derivatives: Compounds with similar structural motifs but different heterocyclic cores.
Uniqueness
The uniqueness of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-8-9-13(2)21(12)20-11-19-17-16(18(20)22)15(10-23-17)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUKFPIPQLDNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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